molecular formula C12H13NO3 B8013002 Benzyl 3-formylazetidine-1-carboxylate CAS No. 1638761-59-7

Benzyl 3-formylazetidine-1-carboxylate

Cat. No. B8013002
CAS RN: 1638761-59-7
M. Wt: 219.24 g/mol
InChI Key: RNLJBLXJVHYAEA-UHFFFAOYSA-N
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Description

Benzyl 3-formylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is also known by its synonyms 1-Cbz-azetidine-3-carbaldehyde and 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 29 atoms: 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, azetidines are generally used as pre-formed ring systems in various coupling-type reactions . They are appended to lead molecules via these reactions, requiring the ready availability of a diverse collection of azetidinyl fragments .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 354.8±42.0 °C and a predicted density of 1.313±0.06 g/cm3 . Its pKa is predicted to be -2.75±0.40 .

Scientific Research Applications

  • Benzyl 3-formylazetidine-1-carboxylate derivatives have been studied for their potential in synthesizing benzodiazepine binding inhibitors, as demonstrated in the research on substances isolated from bovine cerebral cortex. These substances showed high affinity for benzodiazepine-binding and could have implications in neurological research (Peña et al., 1986).

  • A study focused on the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, highlighting a method that could be applied in preparing compounds derived from this compound. This research indicates the versatility of these compounds in synthetic chemistry (Tummatorn et al., 2007).

  • Research on 1,4-benzodiazepine derivatives synthesis employed methyl 1-arylaziridine-2-carboxylates, showing the potential use of this compound derivatives in medicinal chemistry. This one-pot reaction method could provide a convenient approach for producing functionalized 1,4-benzodiazepine scaffolds (Wang et al., 2008).

  • The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts has been studied, demonstrating a unique synthetic pathway to α-aryl amino acid derivatives. This could be relevant for synthesizing specific this compound derivatives (Tayama et al., 2017).

  • A method for photocarboxylation of benzylic C–H bonds with CO2 was developed, potentially applicable to the conversion of this compound into more complex carboxylic acids. This metal-free condition process is significant for green chemistry applications (Meng et al., 2019).

Safety and Hazards

Benzyl 3-formylazetidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

benzyl 3-formylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-8-11-6-13(7-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLJBLXJVHYAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198269
Record name 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638761-59-7
Record name 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-formyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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